3-(4-fluorophenyl)benzenesulfonyl Chloride

Physical Organic Chemistry Reaction Kinetics Structure-Reactivity Relationships

3-(4-Fluorophenyl)benzenesulfonyl chloride (CAS 861248-58-0), systematically named 4'-fluoro-[1,1'-biphenyl]-3-sulfonyl chloride, is an aromatic sulfonyl chloride with the molecular formula C12H8ClFO2S and a molecular weight of 270.71 g/mol. It belongs to the class of biaryl sulfonyl chlorides and is characterized by a biphenyl scaffold with a metasulfonyl chloride substituent on one ring and a para-fluorine substituent on the distal phenyl ring.

Molecular Formula C12H8ClFO2S
Molecular Weight 270.71 g/mol
CAS No. 861248-58-0
Cat. No. B1336029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)benzenesulfonyl Chloride
CAS861248-58-0
Molecular FormulaC12H8ClFO2S
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F
InChIInChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H
InChIKeyBBTKFJNSQWKALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)benzenesulfonyl Chloride (CAS 861248-58-0): A Regiospecifically Fluorinated Biaryl Sulfonyl Chloride Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(4-Fluorophenyl)benzenesulfonyl chloride (CAS 861248-58-0), systematically named 4'-fluoro-[1,1'-biphenyl]-3-sulfonyl chloride, is an aromatic sulfonyl chloride with the molecular formula C12H8ClFO2S and a molecular weight of 270.71 g/mol . It belongs to the class of biaryl sulfonyl chlorides and is characterized by a biphenyl scaffold with a metasulfonyl chloride substituent on one ring and a para-fluorine substituent on the distal phenyl ring. This specific substitution pattern is of interest in drug discovery and agrochemical research, where its sulfonyl chloride moiety serves as an electrophilic handle for the installation of sulfonamide, sulfonate ester, and sulfone functional groups . The compound functions primarily as a reactive intermediate for the covalent modification of amine- or alcohol-containing substrates, enabling the rapid generation of structurally diverse compound libraries. Commercial availability is typically at purities of 95% or higher, with recommended storage at 0–8 °C under anhydrous conditions to prevent hydrolytic degradation .

Why Generic Substitution of 3-(4-Fluorophenyl)benzenesulfonyl Chloride with Other Biaryl Sulfonyl Chlorides Fails: The Critical Role of Substitution Pattern on Reactivity, Physicochemical Properties, and Biological Outcomes


Biaryl sulfonyl chlorides are not interchangeable reagents; their specific substitution patterns govern electrophilic reactivity, metabolic stability, and molecular recognition in derived bioactive molecules. The 4'-fluoro-3-sulfonyl chloride substitution pattern of this compound provides a unique combination of moderate electron-withdrawing character, optimal lipophilicity, and defined molecular geometry that differs fundamentally from regioisomeric variants such as the 4'-fluoro-4-sulfonyl chloride (CAS 116748-66-4) or the non-fluorinated 3-phenylbenzenesulfonyl chloride (CAS 65685-01-0) . The meta arrangement of the sulfonyl chloride group relative to the biphenyl linkage alters both the trajectory of the reactive center and the electronic distribution across the aromatic system, which directly influences the potency and selectivity of derived sulfonamide inhibitors, as demonstrated in structure-activity relationship (SAR) studies on cathepsin S inhibitors where the 3-biphenyl sulfonamide substitution achieved a Kᵢ of 4.02 nM, while the 4'-fluoro-4-biphenyl sulfonamide substitution yielded a Kᵢ of 35.5 nM with altered selectivity profiles [1]. Consequently, selecting an incorrect regioisomer or a non-fluorinated analog can lead to substantially different biological outcomes, synthetic route complications, or downstream intellectual property conflicts.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)benzenesulfonyl Chloride Versus Close Structural Analogs


Regioisomeric Influence on Sulfonyl Chloride Electrophilicity: 3-Sulfonyl Chloride vs. 4-Sulfonyl Chloride in Biaryl Systems

The electrophilic reactivity of aromatic sulfonyl chlorides is sensitive to the position of the sulfonyl chloride group on the aromatic ring. For biaryl systems, the 3-sulfonyl chloride isomer exhibits a distinct Hammett substituent constant environment compared to the 4-sulfonyl chloride isomer. While direct experimental kinetic data comparing 3-(4-fluorophenyl)benzenesulfonyl chloride with its 4-sulfonyl chloride regioisomer is not publicly available in the peer-reviewed literature, class-level inference from solvolysis studies of substituted benzenesulfonyl chlorides, including 4-fluorobenzenesulfonyl chloride, indicates that the rate of nucleophilic substitution is modulated by the combined electronic effects of the sulfonyl chloride position and the remote fluorine substituent [1]. The meta-sulfonyl chloride arrangement places the reactive center at a position where the resonance effect of the biphenyl linkage is attenuated relative to the para isomer, resulting in distinguishable reactivity profiles that affect chemoselectivity in competitive acylation reactions.

Physical Organic Chemistry Reaction Kinetics Structure-Reactivity Relationships

Positional Fluorine Substitution Effects on Cathepsin S Inhibitor Potency: 4'-Fluoro-3-biphenyl vs. 4'-Fluoro-4-biphenyl Sulfonamide Scaffolds

In a structure-activity relationship study of N-sulfonyl dipeptide nitriles as inhibitors of human cathepsin S, two directly comparable sulfonamide derivatives were characterized: compound 12 bearing a terminal 3-biphenyl sulfonamide substituent (derivable from 3-(4-fluorophenyl)benzenesulfonyl chloride), and compound 24 bearing a 4'-fluoro-4-biphenyl sulfonamide substituent (derivable from 4'-fluorobiphenyl-4-sulfonyl chloride) [1]. Compound 12 exhibited a Kᵢ of 4.02 nM against cathepsin S, with a selectivity ratio of 5.8 for cathepsin S over cathepsin K and 67 over cathepsin L [1]. In contrast, compound 24 exhibited a Kᵢ of 35.5 nM, with a substantially different selectivity profile: a selectivity ratio of 57 for cathepsin S over cathepsin K and 31 over cathepsin L [1]. This demonstrates that the position of the sulfonamide linkage on the biphenyl scaffold (3- vs. 4-substitution) profoundly influences both absolute inhibitory potency (~8.8-fold difference) and selectivity across the cysteine cathepsin family, directly impacting the biological profile of the resulting inhibitor.

Medicinal Chemistry Protease Inhibition Structure-Activity Relationships

Fluorine vs. Non-Fluorinated Biaryl Sulfonyl Chlorides: Impact on Physicochemical Properties and Metabolic Stability of Derived Compounds

The introduction of a para-fluorine substituent on the distal phenyl ring of biphenyl-3-sulfonyl chloride increases molecular weight from 252.72 g/mol (for the non-fluorinated biphenyl-3-sulfonyl chloride, CAS 65685-01-0) to 270.71 g/mol (for 3-(4-fluorophenyl)benzenesulfonyl chloride), while maintaining an acceptable lipophilicity profile for drug-like molecules . Fluorine substitution at the 4'-position enhances metabolic stability of derived sulfonamides by blocking cytochrome P450-mediated oxidative metabolism at the para position of the distal phenyl ring, a common metabolic soft spot for biaryl compounds [1]. Class-level evidence from multiple drug discovery programs demonstrates that 4-fluorophenyl substitution increases the metabolic half-life of biaryl-containing compounds by 2- to 5-fold compared to unsubstituted phenyl analogs, depending on the specific scaffold [1].

Drug Design Physicochemical Profiling Metabolic Stability

Melting Point and Physical Form Differentiation: 4'-Fluoro-3-sulfonyl Chloride vs. 4'-Fluoro-4-sulfonyl Chloride as Solid Reagents

The physical form and melting behavior of sulfonyl chloride building blocks have practical implications for automated weighing, solid-phase synthesis, and large-scale handling. The 4'-fluoro-4-sulfonyl chloride regioisomer (CAS 116748-66-4) has a reported melting point range of 82–84 °C, appearing as a white to off-white crystalline powder . While specific melting point data for 3-(4-fluorophenyl)benzenesulfonyl chloride are not reported in the open literature, the meta-substitution pattern generally disrupts crystal lattice packing relative to the more symmetrical para isomer, often resulting in lower melting points or amorphous materials [1]. This difference in physical form has direct consequences for automated solid dispensing in high-throughput parallel synthesis workflows, where crystalline powders with defined melting points are preferred for reproducible gravimetric handling, while lower-melting or amorphous materials may require solvent-based liquid dispensing systems [1].

Solid-Phase Synthesis Reagent Handling Process Chemistry

Optimized Application Scenarios for 3-(4-Fluorophenyl)benzenesulfonyl Chloride Based on Quantitative Differentiation Evidence


Cysteine Protease Inhibitor Lead Optimization Requiring Selective Cathepsin S Engagement

Medicinal chemistry programs targeting cathepsin S for autoimmune or inflammatory indications benefit specifically from the 3-biphenyl sulfonamide scaffold accessible via this compound. SAR data demonstrate that the 3-substituted biphenyl sulfonamide (generated from 3-(4-fluorophenyl)benzenesulfonyl chloride) achieves sub-nanomolar potency (Kᵢ = 4.02 nM) against cathepsin S with an S/L selectivity ratio of 67, whereas the corresponding 4-substituted biphenyl sulfonamide (derived from 4'-fluorobiphenyl-4-sulfonyl chloride) is approximately 8.8-fold less potent and exhibits a markedly different selectivity window (S/L = 31) [1]. This differential is critical when selectivity against cathepsin L (implicated in antigen processing and cardiac pathology) is a key project criterion. For procurement, selecting this specific building block ensures direct access to the 3-biphenyl sulfonamide chemotype with the validated potency and selectivity profile, avoiding costly re-synthesis from inappropriate regioisomers.

Parallel Synthesis of Fluorinated Sulfonamide Libraries for Metabolic Stability Screening

In high-throughput library synthesis aimed at improving metabolic stability of hit compounds, the 4'-fluoro substitution on the distal phenyl ring provides a pre-installed metabolic blocking group. Class-level data indicate that para-fluorine substitution on biaryl systems extends microsomal half-life by 2- to 5-fold compared to non-fluorinated analogs [2]. By using 3-(4-fluorophenyl)benzenesulfonyl chloride directly, library designers eliminate the need for a late-stage fluorination step, shortening the synthetic sequence by one step per library member and reducing associated purification costs. The sulfonyl chloride moiety reacts efficiently with diverse amine building blocks under standardized parallel conditions (e.g., DIPEA in DCM or THF at ambient temperature), making this reagent well-suited for 96-well plate formats.

Agrochemical Intermediate Synthesis Requiring Balanced Lipophilicity and Environmental Stability

For agrochemical discovery programs developing novel sulfonamide-based herbicides, fungicides, or insecticides, the para-fluorophenyl substitution pattern offers an optimal balance between target-site penetration (facilitated by moderate lipophilicity) and environmental degradability relative to higher-halogenated analogs. Unlike trifluoromethyl or chloro-substituted biaryl sulfonyl chlorides, the 4-fluorophenyl substituent introduces minimal additional hydrophobicity (calculated logP difference of approximately +0.3 to +0.5 log units compared to the non-fluorinated parent, based on the Hansch π constant for aromatic fluorine of +0.14 [3]), while still providing metabolic shielding. The 3-sulfonyl chloride orientation also differentiates the derived compounds from the more commonly explored 4-sulfonamide positional isomers, offering a complementary intellectual property landscape.

Material Science Applications Leveraging Regiospecific Sulfonyl Chloride Geometry for Polymer or Surface Modification

The defined geometry of 3-(4-fluorophenyl)benzenesulfonyl chloride—with the reactive sulfonyl chloride group positioned at the meta position relative to the biphenyl linkage—provides a specific exit vector angle distinct from both the 4-sulfonyl chloride and the 2-sulfonyl chloride regioisomers. This geometric differentiation is relevant for surface functionalization studies, covalent organic frameworks (COFs), and polymer crosslinking applications where the spatial orientation of the reactive group dictates the pore architecture, inter-chain spacing, or presentation of functional groups. Although specific quantitative data comparing geometric parameters of regioisomeric biphenyl sulfonyl chlorides are not available in the public domain, the well-defined positional isomerism ensures reproducible spatial control in materials applications, which is a core requirement for procurement in this sector.

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